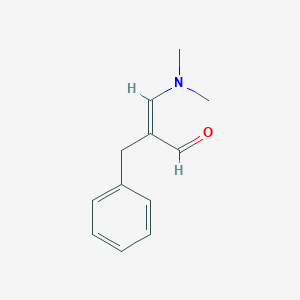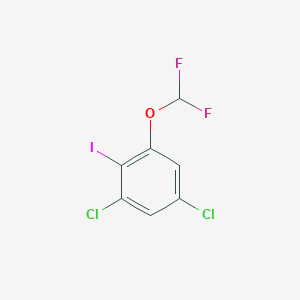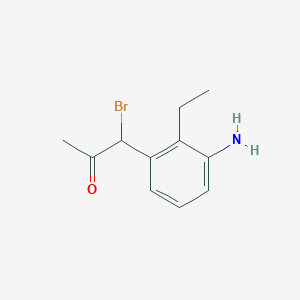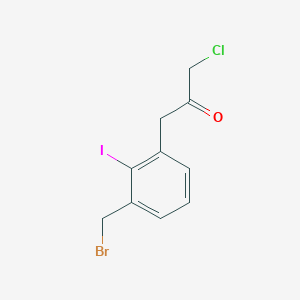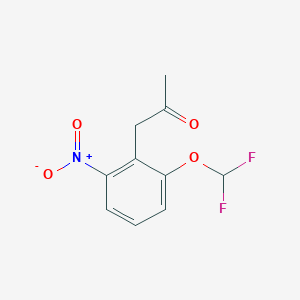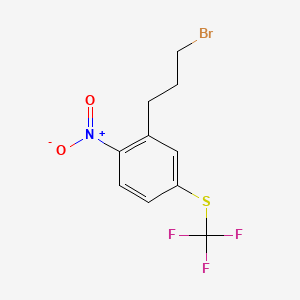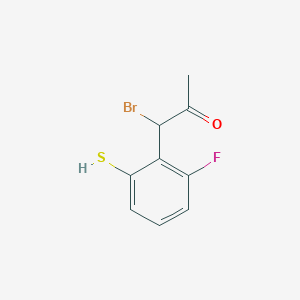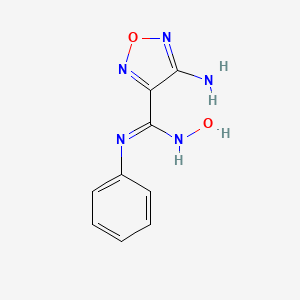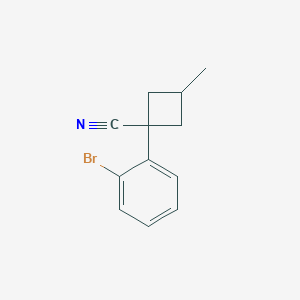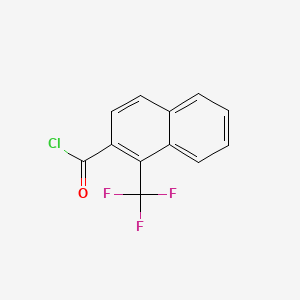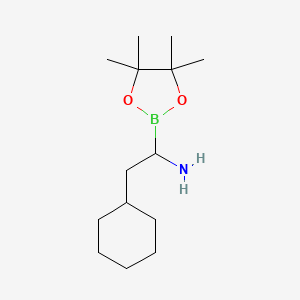![molecular formula C14H13Cl4N B14060115 [2-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14060115.png)
[2-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a dimethylamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine typically involves multiple steps, starting with the chlorination of cyclohexadiene derivatives. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the selective chlorination of the desired positions on the cyclohexadiene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced chemical reactors to maintain precise control over reaction conditions. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product yield and purity .
化学反应分析
Types of Reactions
[2-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
科学研究应用
[2-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.
作用机制
The mechanism by which [2-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
相似化合物的比较
Similar Compounds
2,5-Dichloro-1,4-benzoquinone: Shares structural similarities but differs in its oxidation state and reactivity.
2,4,5-Trichlorophenol: Similar in terms of chlorine substitution but lacks the dimethylamine group, leading to different chemical properties and applications.
Uniqueness
What sets [2-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine apart is its combination of multiple chlorine atoms and a dimethylamine group, which imparts unique reactivity and potential for diverse applications in various fields of research .
属性
分子式 |
C14H13Cl4N |
|---|---|
分子量 |
337.1 g/mol |
IUPAC 名称 |
2-chloro-N,N-dimethyl-5-(2,4,5-trichlorocyclohexa-2,4-dien-1-yl)aniline |
InChI |
InChI=1S/C14H13Cl4N/c1-19(2)14-5-8(3-4-10(14)15)9-6-12(17)13(18)7-11(9)16/h3-5,7,9H,6H2,1-2H3 |
InChI 键 |
CIZULICZEAFVTP-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=C(C=CC(=C1)C2CC(=C(C=C2Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


